(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d]thiazole ring, a dioxine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Ring: This step often starts with the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole core.
Methoxylation and Methylation:
Formation of the Dioxine Ring: The dioxine ring is synthesized via a cyclization reaction involving a diol and an appropriate dihalide under basic conditions.
Carboxamide Formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation Products: Hydroxylated derivatives, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Anticancer Research: Studies have shown that it possesses cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial and fungal metabolism, leading to antimicrobial effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process in cancer cells and leading to cell death.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in its biological effects.
Comparison with Similar Compounds
(E)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide: Lacks the methyl group, resulting in different reactivity and biological activity.
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
Uniqueness: The presence of both the benzo[d]thiazole and dioxine rings, along with the specific substitution pattern, gives (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide unique chemical and biological properties that are not observed in closely related compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16-10-4-3-9(18-2)7-12(10)21-14(16)15-13(17)11-8-19-5-6-20-11/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFODOAYKMZLKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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